![molecular formula C16H19N B1311310 Bis(3-methylbenzyl)amine CAS No. 116530-03-1](/img/structure/B1311310.png)
Bis(3-methylbenzyl)amine
Overview
Description
“Bis(3-methylbenzyl)amine” is a chemical compound with the formula C16H19N . It has diverse applications in scientific research.
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of the appropriate nitrile with nanosized La0.5Ca0.5CoO3 perovskite in methanol at 40°C . Another method involves the reaction of ethanolamine with borane in tetrahydrofuran complex, followed by the addition of 3-methylbenzonitrile, water, potassium tert-butoxide, and copper sulfate pentahydrate .Molecular Structure Analysis
“this compound” has a molecular weight of 225.33 . The molecular structure consists of two 3-methylbenzyl groups attached to a central nitrogen atom .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can undergo reductive amination, a process that involves the formation of an imine from an amine and a carbonyl compound, followed by reduction to give a new amine .Physical And Chemical Properties Analysis
Amines, including “this compound”, are known to act as weak organic bases . The physical properties of amines depend significantly on the extent of substitution at the nitrogen atom .Scientific Research Applications
Asymmetric Synthesis and Catalysis
- Bis(3-methylbenzyl)amine derivatives have been used in highly regioselective hydrogenolysis, influencing asymmetric synthesis of trifluoromethyl-substituted alpha-phenylethylamines. This process is governed more by steric effects rather than electronic effects of the trifluoromethyl substituent on the aromatic ring (Kanai et al., 2003).
Polymerization Catalysts
- Novel amine bis(phenolate) zirconium dibenzyl complexes, synthesized from chelating amine−bis((2-hydroxyaryl)methyl) ligand precursors, have shown significant impact in the polymerization of 1-hexene. Minor peripheral structural modifications to these complexes can greatly affect catalyst performance, demonstrating a unique structure−reactivity relationship (Tshuva et al., 2001).
Ligand Synthesis and Structure
- New bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)amine based on 2-tert-butyl-4-methylphenol has been synthesized. This compound, interestingly, forms dimers in crystals stabilized by bifurcated hydrogen bonds, demonstrating unique intermolecular and intramolecular interactions (Lazareva & Zelbst, 2021).
Vibrational Circular Dichroism Studies
- Bis[alpha-methylbenzyl]amine and its derivatives have been analyzed using vibrational circular dichroism (VCD) spectroscopy. These studies have provided insights into the absolute configurations and conformational preferences of these chiral molecules, crucial for understanding their chemical behavior (Merten, Amkreutz & Hartwig, 2010).
Nano-Structured Material Synthesis
- Benzoxazine dimer complexes, including N,N-bis(5-methyl-2-hydroxybenzyl)methylamine, have been used to synthesize single-phase ceria (CeO2) via thermal decomposition. This method demonstrates the potential of these complexes in producing nano-structured materials (Veranitisagul et al., 2011).
Safety and Hazards
Mechanism of Action
Target of action
Amines, including Bis(3-methylbenzyl)amine, can interact with a variety of biological targets. For instance, many amines act as neurotransmitters, molecules that transmit signals across a chemical synapse from one neuron to another ‘target’ neuron .
Mode of action
The interaction of amines with their targets often involves binding to specific receptors, triggering a change in the receptor’s conformation and initiating a series of biochemical reactions within the cell .
Biochemical pathways
Amines can be involved in numerous biochemical pathways. For example, they can act as precursors for the synthesis of alkaloids, hormones, and other biologically active compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines can vary widely depending on their specific chemical structure. Factors such as the compound’s size, charge, and hydrophobicity can influence its bioavailability .
Result of action
The molecular and cellular effects of amines can be diverse, depending on the specific amine and its target. For instance, neurotransmitter amines can influence mood, perception, and behavior .
Action environment
The action, efficacy, and stability of amines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
1-(3-methylphenyl)-N-[(3-methylphenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13-5-3-7-15(9-13)11-17-12-16-8-4-6-14(2)10-16/h3-10,17H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBOJPWGJXIBMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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